L-LysinePhosphate
Description
L-Lysine Phosphate (C₆H₁₇N₂O₆P) is a phosphate salt of the essential amino acid L-lysine, formed by the interaction of L-lysine with phosphoric acid. It has a molecular mass of 244.184 g/mol and is identified by ChemSpider ID 18498949 . This compound is stereospecific, with one defined stereocenter, and exists as a stable ionic complex under physiological pH conditions.
Properties
CAS No. |
111830-22-9 |
|---|---|
Molecular Formula |
C6H17N2O6P |
Molecular Weight |
244.182741 |
Synonyms |
L-LysinePhosphate |
Origin of Product |
United States |
Comparison with Similar Compounds
L-Lysine Hydrochloride
Structural and Functional Differences :
- Solubility and Stability : L-Lysine Hydrochloride (C₆H₁₄N₂O₂·HCl) is highly soluble in acidic conditions due to its hydrochloride group, whereas L-Lysine Phosphate likely exhibits buffering capacity near neutral pH, making it suitable for applications requiring pH stability .
- Analytical Methods : High-performance liquid chromatography (HPLC) for L-Lysine Hydrochloride utilizes phosphate buffers (pH 7.5) to optimize protonation of amine groups, ensuring accurate quantification . In contrast, L-Lysine Phosphate’s inherent phosphate moiety may alter its chromatographic behavior, necessitating method adjustments.
- Applications : L-Lysine Hydrochloride is widely used in animal feed and supplements due to its high bioavailability, while L-Lysine Phosphate’s dual role as a lysine and phosphate source could make it advantageous in fortified foods or biomedical formulations requiring controlled phosphate release .
Table 1: Comparative Properties of L-Lysine Phosphate and L-Lysine Hydrochloride
| Property | L-Lysine Phosphate | L-Lysine Hydrochloride |
|---|---|---|
| Molecular Formula | C₆H₁₇N₂O₆P | C₆H₁₄N₂O₂·HCl |
| pH Stability | Neutral | Acidic |
| Buffering Capacity | High (phosphate group) | Low |
| Primary Applications | Pharmaceuticals, Materials | Animal feed, Supplements |
Composite Materials: ADP Doped with L-Lysine
Physicochemical Impact :
- Crystallinity : Ammonium Dihydrogen Phosphate (ADP) crystals doped with 1% L-Lysine exhibit a 103% increase in crystal volume (132 mm³ vs. 65 mm³ for pure ADP) and a 15% higher dielectric constant (1.53 vs. 1.33), indicating enhanced optoelectronic properties .
- Mechanism: The incorporation of L-Lysine into the ADP lattice disrupts crystal symmetry, improving nonlinear optical activity. In contrast, L-Lysine Phosphate, as a distinct ionic compound, may form unique crystal structures independent of host matrices, though direct data is lacking .
Table 2: Optoelectronic Properties of ADP vs. L-Lysine-Doped ADP
| Sample | Crystal Volume (mm³) | Dielectric Constant |
|---|---|---|
| Pure ADP | 65 | 1.33 |
| ADP + 1% L-Lysine | 132 | 1.53 |
Free L-Lysine in Phosphate Buffer
Reactivity and Functional Roles :
- Maillard Reaction: Free L-Lysine in phosphate buffer reacts with carbonyl compounds (e.g., 5-Keto-D-Fructose) to form advanced glycation end products (AGEs), such as Nε-Carboxymethyl-Lysine (CML), with phosphate ions accelerating reaction kinetics .
- Biological Implications : In Clostridium enzymes, free L-Lysine undergoes decarboxylation to cadaverine via pyridoxal 5′-phosphate (PLP)-dependent pathways . L-Lysine Phosphate’s stability in such enzymatic environments remains unstudied but could influence its metabolic fate compared to free lysine.
Table 3: Reactivity of Free L-Lysine vs. L-Lysine Phosphate
| Parameter | Free L-Lysine | L-Lysine Phosphate |
|---|---|---|
| AGE Formation Rate | High (phosphate-catalyzed) | Likely reduced |
| Enzymatic Decarboxylation | PLP-dependent | Uncharacterized |
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